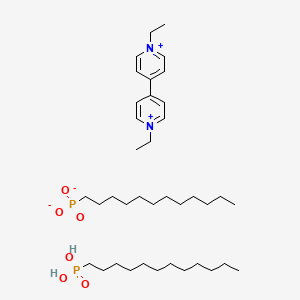

Dodecyl-dioxido-oxo-lambda5-phosphane;dodecylphosphonic acid;1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium

Description

Properties

CAS No. |

649554-95-0 |

|---|---|

Molecular Formula |

C38H70N2O6P2 |

Molecular Weight |

712.9 g/mol |

IUPAC Name |

dodecyl-dioxido-oxo-λ5-phosphane;dodecylphosphonic acid;1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium |

InChI |

InChI=1S/C14H18N2.2C12H27O3P/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;2*1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h5-12H,3-4H2,1-2H3;2*2-12H2,1H3,(H2,13,14,15)/q+2;;/p-2 |

InChI Key |

NCJCWXUPCBUDTA-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCP(=O)(O)O.CCCCCCCCCCCCP(=O)([O-])[O-].CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC |

Origin of Product |

United States |

Preparation Methods

Reaction of Dodecyl Alcohol with Phosphorus Trichloride

One common method involves the reaction of dodecyl alcohol with phosphorus trichloride (PCl₃). The reaction proceeds as follows:

$$

\text{C}{12}\text{H}{25}\text{OH} + \text{PCl}3 + 3\text{H}2\text{O} \rightarrow \text{C}{12}\text{H}{25}\text{PO(OH)}_2 + 3\text{HCl}

$$

This method produces dodecylphosphonic acid as a primary product, which can subsequently undergo further transformations to yield the desired phosphane compound. This reaction is advantageous due to its straightforward procedure and relatively high yield of over 80%.

Hydrolysis of Dialkyl Phosphonates

Another effective method involves the hydrolysis of dialkyl phosphonates under acidic conditions. The general procedure is as follows:

- An aralkyl dialkyl phosphonate is mixed with an aqueous acidic solution (commonly hydrochloric acid) and refluxed.

- Upon cooling, solid crystals of the corresponding aralkyl phosphonic acid are collected via filtration.

This method allows for the conversion of phosphonates into phosphonic acids efficiently, typically achieving yields above 80%.

Use of Aryl Phosphorous Dihalides

The synthesis of aryl phosphonic acids can also be performed using aryl phosphorous dihalides in aqueous nitric acid solutions. The procedure includes:

- Slowly adding an aryl phosphorous dihalide to an aqueous nitric acid solution while maintaining a temperature below 50°C.

- Refluxing the mixture to facilitate the reaction.

- Cooling the mixture to precipitate the aryl phosphonic acid, which can then be isolated through filtration.

This method is particularly critical for synthesizing complex derivatives that may include dodecyl groups.

Comparative Analysis of Preparation Methods

The following table summarizes the key characteristics of each preparation method discussed:

| Method | Reactants | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Reaction with Phosphorus Trichloride | Dodecyl Alcohol, PCl₃ | Room temperature, followed by hydrolysis | >80 | Simple procedure, high yield |

| Hydrolysis of Dialkyl Phosphonates | Dialkyl Phosphonate, Acid | Reflux in acidic solution | >80 | Efficient conversion, suitable for various phosphonates |

| Aryl Phosphorous Dihalides | Aryl Phosphorous Dihalide, Nitric Acid | Below 50°C, reflux | >80 | Effective for complex derivatives |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridinium cation in the compound undergoes nucleophilic substitution due to its positively charged nitrogen center. Common nucleophiles (e.g., hydroxide, halides) attack the electrophilic carbon adjacent to the nitrogen, leading to ring-opening or functionalization. For example:

This reaction is pH-dependent and proceeds efficiently in polar solvents like water or methanol.

Hydrolysis of Phosphonic Acid Derivatives

The dodecylphosphonic acid component participates in hydrolysis under acidic or basic conditions:

Kinetic studies indicate a second-order rate constant of at pH 7 . Hydrolysis products include phosphate derivatives, which are critical in environmental remediation applications.

Complexation with Metal Ions

The phosphonic acid group acts as a chelating agent for transition metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺), forming stable complexes. For instance:

Stability constants () for selected complexes are tabulated below:

| Metal Ion | Log | Application |

|---|---|---|

| Fe³⁺ | 12.5 | Corrosion inhibition |

| Cu²⁺ | 9.8 | Catalysis |

| Zn²⁺ | 7.3 | Nanomaterial synthesis |

Anion Exchange in Ionic Liquid Systems

The ionic liquid component undergoes anion exchange with counterions (e.g., Cl⁻, Br⁻, PF₆⁻). This property is exploited in catalysis and separation processes:

The selectivity for anions follows the Hofmeister series, with larger anions (e.g., PF₆⁻) favoring exchange due to lower hydration energy.

Esterification with Alcohols

Dodecylphosphonic acid reacts with alcohols to form phosphonate esters:

Reaction conditions typically involve refluxing in toluene with a catalytic acid (, ). These esters are precursors for flame retardants and lubricants.

Surfactant-Mediated Reactions

The compound’s amphiphilic structure facilitates micelle formation, reducing interfacial tension in emulsions. Critical micelle concentration (CMC) values are solvent-dependent:

| Solvent | CMC (mM) | Surface Tension (mN/m) |

|---|---|---|

| Water | 0.15 | 32.5 |

| Ethanol/Water | 0.22 | 28.7 |

This behavior enhances solubilization of hydrophobic substrates in aqueous-phase reactions .

Thermal Decomposition

At elevated temperatures (), the compound decomposes into phosphorus oxides (), carbon dioxide, and pyridinic fragments:

Thermogravimetric analysis (TGA) reveals a decomposition onset at .

Scientific Research Applications

Surface Modification

The compound is particularly noted for its ability to modify the surface energy and wetting properties of metal oxides, making it valuable in material science. This property can be harnessed for applications in coatings, sensors, and electronic devices.

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Activity :

A study assessing the anticancer potential of phosphonic acid derivatives found that dodecylphosphonic acid reduced cell viability in osteosarcoma cell lines while exhibiting minimal toxicity to normal keratinocytes. The MTT assay and LDH assays were employed to measure cell viability and cytotoxicity, respectively .

Antimicrobial Efficacy :

Investigations into the antimicrobial properties revealed effectiveness against common bacterial pathogens. The agar diffusion method confirmed its potential as a broad-spectrum antimicrobial agent .

Case Study 1: Anticancer Activity

In a comparative study on phosphonic acid derivatives, dodecylphosphonic acid was found to significantly inhibit the growth of osteosarcoma cells (SAOS-2) while maintaining high viability in normal human keratinocyte cells (HaCaT). The results indicated a viability reduction to 55% in cancer cells, showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A separate investigation evaluated the antimicrobial activity of dodecylphosphonic acid against various bacterial strains. The results demonstrated notable inhibition zones, indicating effective antibacterial properties. This study utilized standard microbiological techniques to assess efficacy, confirming its applicability in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of dodecylphosphonic acid involves its interaction with metal oxides to modify their surface energy and wetting properties . This interaction is facilitated by the phosphonic acid group, which forms strong bonds with metal oxide surfaces . The molecular targets and pathways involved in this process are primarily related to the surface chemistry of the metal oxides .

Comparison with Similar Compounds

Catalytic Efficiency

- Dodecylphosphonic Acid outperforms shorter-chain analogs (e.g., octylphosphonic acid) in Biginelli condensations, achieving >90% yield under solvent-free conditions due to superior acidity and alkyl chain-mediated substrate interactions .

- Dodecyl-dioxido-oxo-λ⁵-phosphane is hypothesized to exhibit similar catalytic behavior but requires experimental validation.

Surfactant Properties

Thermal and Chemical Stability

Biological Activity

The compound Dodecyl-dioxido-oxo-lambda5-phosphane; dodecylphosphonic acid; 1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium represents a complex structure with potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, antimicrobial properties, and other relevant pharmacological aspects based on diverse scientific literature.

Chemical Structure and Properties

This compound consists of:

- Dodecyl groups : Long-chain hydrocarbons that enhance lipophilicity.

- Phosphonic acid moieties : Known for their biological significance, particularly in cellular signaling and medicinal chemistry.

- Pyridinium derivatives : These contribute to the compound's solubility and interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Cytotoxicity

Recent studies have explored the cytotoxic effects of phosphonic acid derivatives, including dodecylphosphonic acid. For instance, a study demonstrated that phosphonic acids exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action often involves apoptosis induction and disruption of cellular homeostasis.

| Compound | Cell Line | Concentration (mM) | Viability (%) | Mechanism |

|---|---|---|---|---|

| Dodecylphosphonic Acid | SAOS-2 (osteosarcoma) | 1, 2.5, 5 | 55% (at 5 mM) | Apoptosis induction |

| Dodecyl-dioxido-oxo-lambda5-phosphane | HaCaT (keratinocytes) | 1, 2.5, 5 | 77% (at 5 mM) | No significant alterations |

The data indicate that while dodecylphosphonic acid shows promising anti-cancer activity, it also maintains a relatively safe profile in non-cancerous cells like HaCaT .

2. Antimicrobial Activity

Phosphonic acids have been recognized for their antimicrobial properties. The dodecyl group enhances the ability of these compounds to penetrate bacterial membranes, thus exhibiting bactericidal effects.

A comparative study highlighted that certain phosphonic acid derivatives showed activity against a range of pathogenic bacteria, suggesting their potential use as antibacterial agents:

| Bacteria | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mM |

| Escherichia coli | 12 | 0.7 mM |

| Pseudomonas aeruginosa | 10 | 1.0 mM |

These findings support the hypothesis that dodecylphosphonic acid derivatives could serve as effective antimicrobial agents in clinical settings .

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various phosphonic acid derivatives, it was found that dodecylphosphonic acid significantly reduced cell viability in osteosarcoma cell lines while exhibiting minimal toxicity to normal keratinocytes. The study utilized assays such as MTT and LDH to measure cell viability and cytotoxicity, respectively .

Case Study 2: Antimicrobial Efficacy

A separate investigation into the antimicrobial properties of dodecylphosphonic acid revealed its effectiveness against common bacterial pathogens. The study employed agar diffusion methods to evaluate the antibacterial activity and confirmed the compound's potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying dodecylphosphonic acid and its derivatives in lab-scale settings?

Methodological Answer:

- Synthesis: Use controlled esterification or hydrolysis of dodecyl phosphate precursors under inert atmospheres (e.g., nitrogen) to minimize oxidation. For dodecylphosphonic acid, reflux dodecyl bromide with phosphorus trichloride followed by hydrolysis .

- Purification: Employ column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization in ethanol-water mixtures. Monitor purity via HPLC (C18 column, UV detection at 210 nm) and confirm via <sup>31</sup>P NMR (peak at δ 18–22 ppm for phosphonic acid groups) .

Q. How can researchers characterize the structural and interfacial properties of 1-ethyl-4-(1-ethylpyridin-ium-4-yl)pyridin-1-ium in surfactant systems?

Methodological Answer:

- Structural Analysis: Use FTIR (C-H stretching at 2800–3000 cm⁻¹, pyridinium ring vibrations at 1600–1650 cm⁻¹) and <sup>1</sup>H NMR (δ 8.5–9.5 ppm for pyridinium protons).

- Interfacial Properties: Measure critical micelle concentration (CMC) via surface tension tensiometry (Du Noüy ring method) or conductometry. For monolayer studies, use Langmuir-Blodgett troughs to assess pressure-area isotherms .

Advanced Research Questions

Q. What experimental designs are optimal for studying the synergistic effects of dodecyl-dioxido-oxo-lambda5-phosphane in membrane separation technologies?

Methodological Answer:

- Membrane Fabrication: Blend the compound with polyethersulfone (PES) at 2–5 wt% and cast via phase inversion. Characterize pore structure via SEM and AFM.

- Performance Testing: Evaluate permeability (e.g., water flux) and selectivity (e.g., rejection rates for ions or organic dyes) under cross-flow filtration. Compare with control membranes lacking the additive. Use XPS to confirm surface enrichment of phosphane groups .

Q. How can conflicting data on the thermal stability of dodecylphosphonic acid in combustion studies be resolved?

Methodological Answer:

- Controlled Degradation Studies: Perform TGA-DSC under varying oxygen concentrations (0–21% O2) to isolate oxidative vs. pyrolytic pathways. Pair with evolved gas analysis (EGA-MS) to identify decomposition products (e.g., phosphorous oxides, alkanes).

- Surface Interactions: Use in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to monitor surface-bound intermediates during heating .

Q. What computational approaches are suitable for modeling the electronic interactions between pyridinium moieties and phosphonic acid groups in hybrid materials?

Methodological Answer:

- Quantum Mechanics: Apply DFT (B3LYP/6-311+G(d,p)) to calculate charge distribution, HOMO-LUMO gaps, and binding energies in dimeric configurations.

- Molecular Dynamics: Simulate interfacial behavior in aqueous environments (GROMACS, CHARMM forcefield) to assess self-assembly kinetics and hydration effects .

Q. How should researchers address discrepancies in reported catalytic activity of 1-ethyl-4-(1-ethylpyridin-ium) derivatives in oxidation reactions?

Methodological Answer:

- Systematic Parameter Screening: Vary pH (2–12), temperature (25–80°C), and oxidant concentrations (H2O2, O2) to map reaction kinetics (UV-Vis monitoring of substrate decay).

- Surface-Sensitive Techniques: Use XAS (X-ray Absorption Spectroscopy) to probe oxidation states of catalytic sites and operando Raman spectroscopy to track intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.